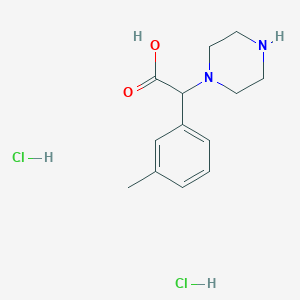

2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride

描述

属性

IUPAC Name |

2-(3-methylphenyl)-2-piperazin-1-ylacetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.2ClH/c1-10-3-2-4-11(9-10)12(13(16)17)15-7-5-14-6-8-15;;/h2-4,9,12,14H,5-8H2,1H3,(H,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOPEJAFHAITJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride typically involves the following steps:

- Starting Materials

生物活性

2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride, also known by its CAS number 1306602-91-4, is an organic compound with potential therapeutic applications. This article reviews its biological activity, with a focus on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₈Cl₂N₂O₂ |

| Molecular Weight | 307.22 g/mol |

| IUPAC Name | 2-(3-methylphenyl)-2-piperazin-1-ylacetic acid; dihydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through interactions with neurotransmitter systems and cellular pathways. The piperazine moiety is known to influence central nervous system activity, potentially affecting serotonin and dopamine receptors.

Anticancer Activity

A study highlighted the efficacy of related piperazine derivatives against human breast cancer cells. Compounds like 5e demonstrated significant inhibition of PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. The IC50 values for these compounds were comparable to established drugs like Olaparib, indicating their potential as therapeutic agents in oncology .

Case Studies and Research Findings

- Anticancer Studies : In vitro studies assessed the impact of piperazine derivatives on breast cancer cell lines. The results showed that these compounds could induce apoptosis and inhibit cell proliferation through mechanisms involving PARP1 inhibition and increased CASPASE activity .

- Antimicrobial Activity : Research on piperazine-based compounds revealed their capacity to penetrate bacterial cells and disrupt internal cellular processes. The minimum inhibitory concentrations (MICs) against strains like Staphylococcus aureus were reported to be as low as 2.5 μg/mL, indicating potent bactericidal effects .

科学研究应用

Overview

2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride is an organic compound with the molecular formula C13H20Cl2N2O2 and a molecular weight of 307.22 g/mol. This compound has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry due to its structural characteristics and potential biological activities.

Pharmacological Applications

- Antidepressant Activity : Research indicates that compounds similar to this compound exhibit significant antidepressant properties. Its piperazine moiety is known for modulating neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.

- Anxiolytic Effects : The compound has been studied for its potential anxiolytic (anti-anxiety) effects. Its ability to interact with serotonin receptors suggests a mechanism that could alleviate anxiety symptoms, making it a candidate for further investigation in anxiety disorder treatments.

- Antipsychotic Potential : Some studies have explored the antipsychotic potential of piperazine derivatives. Given the structural similarities, this compound may also exhibit such properties, warranting further research into its efficacy and safety profile.

Biochemical Studies

- Receptor Binding Studies : The compound's interaction with various receptors (e.g., serotonin receptors) has been investigated to understand its pharmacodynamics. Such studies help elucidate its mechanism of action and potential therapeutic effects.

- In Vitro Studies : Laboratory experiments have demonstrated the compound's effects on cell lines, providing insights into its cytotoxicity and potential use as an anticancer agent. These studies are critical for assessing safety and efficacy before moving to in vivo testing.

Research Methodologies

- Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions, followed by purification techniques such as recrystallization or chromatography.

- Analytical Techniques : Techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and mass spectrometry are employed to characterize the compound's purity and structural integrity.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the antidepressant effects of piperazine derivatives, including this compound, using animal models. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a novel antidepressant therapy.

Case Study 2: Anxiolytic Properties

Another investigation focused on the anxiolytic properties of similar compounds in clinical settings. Patients administered piperazine derivatives reported decreased anxiety levels, supporting the hypothesis that this compound may have similar benefits.

相似化合物的比较

Comparison with Structurally Similar Compounds

Cetirizine Dihydrochloride

- Structure : 2-[2-[4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride (CAS 83881-52-1).

- Molecular Formula : C₂₁H₂₇Cl₃N₂O₃.

- Molecular Weight : 461.81 g/mol.

- Key Differences :

- Substituent : Cetirizine has a 4-chlorophenyl group instead of 3-methylphenyl.

- Linker : An ethoxy bridge between the piperazine and acetic acid groups, absent in the 3-methylphenyl analog.

- Pharmacology : Cetirizine is a potent second-generation antihistamine used for allergic rhinitis and urticaria. The ethoxy linker and chlorine atom enhance H₁ receptor binding and reduce sedative effects .

Levocetirizine Dihydrochloride

- Structure : (R)-enantiomer of cetirizine (CAS 130018-87-0).

- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl.

- Molecular Weight : 461.81 g/mol.

- Key Differences :

3-Chlorocetirizine Dihydrochloride

- Structure : 2-[2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride.

- Key Differences :

4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic Acid Dihydrochloride

- Structure: Contains an Fmoc-protected aminoethyl group (CAS 180576-05-0).

- Molecular Formula : C₂₄H₂₈N₃O₄·2HCl.

- Physicochemical Properties: Higher molecular weight (508.42 g/mol) and reduced solubility in aqueous media compared to antihistamine analogs .

2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride

- Structure : Lacks halogen or methyl substituents on the phenyl ring (CAS 83881-54-3).

- Molecular Formula : C₂₁H₂₆N₂O₃·2HCl.

- Key Differences: Substituent: A diphenylmethyl group instead of substituted phenyl rings.

Structural and Pharmacological Comparison Table

| Compound | Substituent | Molecular Weight (g/mol) | Key Feature | Primary Use/Activity |

|---|---|---|---|---|

| 2-(3-Methylphenyl) analog (CAS 896523-47-0) | 3-Methylphenyl | 234.29 | Limited commercial availability | Potential H₁ antagonism (inferred) |

| Cetirizine dihydrochloride | 4-Chlorophenyl | 461.81 | Ethoxy linker, high H₁ affinity | Allergic rhinitis, urticaria |

| Levocetirizine dihydrochloride | 4-Chlorophenyl (R) | 461.81 | Enantiomeric potency enhancement | Allergies with reduced sedation |

| 3-Chlorocetirizine dihydrochloride | 3-Chlorophenyl | 461.81 | Altered receptor interaction | Research compound |

| Fmoc-protected analog (CAS 180576-05-0) | Fmoc-aminoethyl | 508.42 | Peptide synthesis | Chemical intermediate |

Key Research Findings

- Stereochemical Impact : Levocetirizine’s R-enantiomer shows superior efficacy, emphasizing the role of chirality in drug design .

- Synthetic Pathways : Cetirizine derivatives are synthesized via piperazine intermediates, with modifications (e.g., esterification, halogenation) influencing yield and purity .

常见问题

Q. What analytical techniques are validated for quantifying 2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride in pharmaceutical dosage forms?

Reverse-phase HPLC with UV detection (230 nm) using C18 columns (250 × 4.6 mm, 5 µm) is a standard method, achieving linearity in the range of 0.1–20 µg/mL and a limit of detection (LOD) of 0.03 µg/mL. For biological matrices like plasma, LC-MS/MS with electrospray ionization (ESI+) enhances sensitivity, with a lower quantification limit (LOQ) of 0.5 ng/mL. Stability-indicating assays require forced degradation under acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), and thermal (80°C) conditions to validate method specificity .

Q. How should researchers design solubility studies to inform formulation development?

Solubility profiling in water, ethanol, and organic solvents (e.g., acetone, methylene chloride) is critical. The compound is freely soluble in water but insoluble in acetone and methylene chloride, as demonstrated by equilibrium solubility studies at 25°C. Polar solvents like dimethyl sulfoxide (DMSO) may achieve concentrations ≥26 mg/mL, which is relevant for in vitro assays .

Q. What are the key impurities to monitor during synthesis, and how are they characterized?

Common impurities include ethyl ester derivatives (e.g., 2-[2-[4-[(3-Methylphenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester) and hydrolyzed byproducts. These are identified using HPLC with photodiode array (PDA) detection, comparing retention times and UV spectra against certified reference materials. Mass spectrometry (MS) confirms molecular weights, while forced degradation studies validate impurity pathways .

Advanced Research Questions

Q. How can co-elution challenges between the parent compound and its impurities be resolved in HPLC analysis?

Gradient elution with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (15% → 55% over 25 minutes) on a Zorbax SB-C8 column achieves baseline separation. For example, the ethyl ester impurity elutes at 14.7 minutes versus the parent compound at 12.3 minutes (resolution >2.5). Column temperature optimization (30–40°C) further reduces peak tailing .

Q. What methodological strategies validate chiral purity in enantiomeric mixtures?

Chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers with a resolution ≥1.5. Validation parameters include precision (RSD <2% for retention times), accuracy (98–102% recovery), and robustness against mobile phase pH (±0.2). LOQ for minor enantiomers must be ≤0.1% to meet ICH Q2(R1) guidelines .

Q. How do researchers address discrepancies in pharmacokinetic data between animal models and human trials?

Cross-species metabolic profiling via LC-MS/MS identifies species-specific metabolites. For instance, glucuronide conjugates may dominate in humans but not rodents. Adjusting dose regimens based on hepatic extraction ratios (e.g., 0.8 in humans vs. 0.5 in rats) and protein binding (80–85% in plasma) refines translational models .

Methodological Notes

- Forced Degradation Protocols : Include photolytic stress (1.2 million lux-hours) to assess light sensitivity, with peak purity indices >0.999 confirming no co-elution .

- Impurity Quantification : Use relative response factors (RRFs) for non-UV-absorbing impurities, validated against LC-MS/MS data .

- Chiral Method Validation : Include system suitability tests with racemic mixtures to ensure column performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。